molecular formula C6H12ClN3O2 B8679589 1-(2-Chloroethyl)-3-methyl-3-carbethoxytriazene CAS No. 113274-29-6

1-(2-Chloroethyl)-3-methyl-3-carbethoxytriazene

Cat. No. B8679589
M. Wt: 193.63 g/mol
InChI Key: USWACFKAYKLOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-3-methyl-3-carbethoxytriazene is a useful research compound. Its molecular formula is C6H12ClN3O2 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloroethyl)-3-methyl-3-carbethoxytriazene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-3-methyl-3-carbethoxytriazene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113274-29-6

Product Name

1-(2-Chloroethyl)-3-methyl-3-carbethoxytriazene

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.63 g/mol

IUPAC Name

ethyl N-(2-chloroethyldiazenyl)-N-methylcarbamate

InChI

InChI=1S/C6H12ClN3O2/c1-3-12-6(11)10(2)9-8-5-4-7/h3-5H2,1-2H3

InChI Key

USWACFKAYKLOCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)N=NCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6a. A solution of triphenylphosphine (2.83 g, 1.08×10-2 mol) and 3-carboethoxy-1-(2-hydroxyethyl)-3-methyltriazene, 5a. (1.89 g, 1.08×10-2 mol) in 25 mL of carbon tetrachloride (dried over 3A molecular sieves) was refluxed overnight under nitrogen. The reaction mixture was cooled to room temperature and diluted with pentane (100 mL). After standing at 10° C. for four hours, the reaction mixture was filtered through a pad of Celite to remove precipitated triphenylphosphine oxide. The filtrate was concentrated on a rotary evaporator at 22° C., redissolved in a minimum amount of ether and chromatographed on a column of 40 g of Silica Gel 60 packed in 1:10 ether-pentane and eluted with 200 mL each of 10%, 20% and 30% ether in pentane. The first 200 mL of eluent contained 1.4 g of a yellow oil. Distillation of that oil at reduced pressure with a short path distillation apparatus produced 1.22 g (6:30×10-3 mol, 58.3%) of the desired compound, 3-carboethoxy-(2-chloroethyl)-3-methyltriazene, 6a:bp 60°-62° C. (0.003 mm); IR (CCl4) 2990, 2970, 1730, 1155, 990 cm10-1 ; UV (CH3CN) λ max 2333 (log ε 4.19); 1H NMR 9CDCl3, Me4Si) δ 1.39 (0-CH2CH3,t,J=7 Hz), 3.28 (NCH3,s), 3.88 (Cl-CH2,t,J=6 Hz), 4.12 (CH2CH-N.t,J=6Hz), 4.39 (0--CH2CH3,q,J=7 Hz); proton decoupled 13C NMR (CDCl3, Me4Si) δ 14.47 (0--CH2CH3), 29.76 (N--CH3), 41.92 (Cl--CH2), 62.50 (CH2 --N), 63.17 (0--CH2CH3), 154.27 (C50 0); (1H and 13C NMR assignments made via 13C -APT and 2D-heteronuclear correlated spectrum (2D-COSY) experiments); exact mass calcd m/z for C6H12N23O2Cl 193.0618, found 193.0629 (by EI).
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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